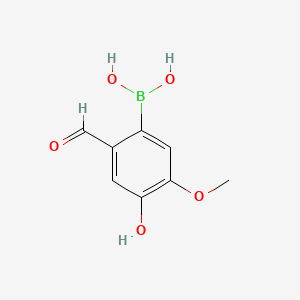
(2-Formyl-4-hydroxy-5-methoxyphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Formyl-4-hydroxy-5-methoxyphenyl)boronic acid is an organoboron compound with the molecular formula C8H9BO4 It is a derivative of phenylboronic acid, featuring a formyl group, a hydroxyl group, and a methoxy group attached to the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Formyl-4-hydroxy-5-methoxyphenyl)boronic acid typically involves the introduction of boronic acid functionality to a pre-functionalized aromatic ring. One common method is the borylation of a suitable precursor using a palladium-catalyzed Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst loading, are carefully controlled to ensure efficient production. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Formyl-4-hydroxy-5-methoxyphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: (2-Carboxy-4-hydroxy-5-methoxyphenyl)boronic acid
Reduction: (2-Hydroxymethyl-4-hydroxy-5-methoxyphenyl)boronic acid
Substitution: Derivatives with different functional groups replacing the hydroxyl or methoxy groups.
Wissenschaftliche Forschungsanwendungen
(2-Formyl-4-hydroxy-5-methoxyphenyl)boronic acid has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of (2-Formyl-4-hydroxy-5-methoxyphenyl)boronic acid involves its interaction with specific molecular targets. In enzyme inhibition, the boronic acid moiety forms a reversible covalent bond with the active site of the enzyme, inhibiting its activity. This interaction is particularly effective against serine proteases and kinases, which play crucial roles in various biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: Lacks the formyl, hydroxyl, and methoxy groups, making it less versatile in functional group transformations.
4-Methoxyphenylboronic acid: Similar structure but lacks the formyl and hydroxyl groups, limiting its reactivity compared to (2-Formyl-4-hydroxy-5-methoxyphenyl)boronic acid.
2-Formylphenylboronic acid: Lacks the hydroxyl and methoxy groups, resulting in different reactivity and applications.
Uniqueness
This compound is unique due to the presence of multiple functional groups that allow for diverse chemical transformations and applications. Its combination of formyl, hydroxyl, and methoxy groups provides a versatile platform for synthetic modifications and biological interactions .
Eigenschaften
Molekularformel |
C8H9BO5 |
|---|---|
Molekulargewicht |
195.97 g/mol |
IUPAC-Name |
(2-formyl-4-hydroxy-5-methoxyphenyl)boronic acid |
InChI |
InChI=1S/C8H9BO5/c1-14-8-3-6(9(12)13)5(4-10)2-7(8)11/h2-4,11-13H,1H3 |
InChI-Schlüssel |
IGYWZHDIEJXWSW-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(C=C1C=O)O)OC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


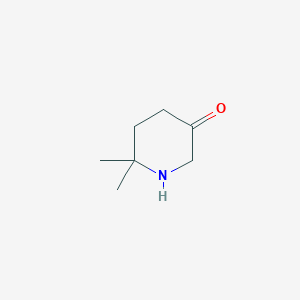
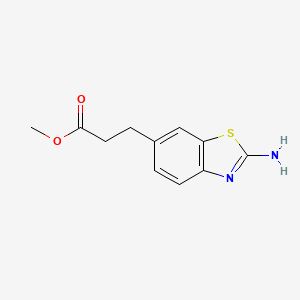
![rac-4,4-dimethyl-N-[(1R,2R)-2-methylcyclohexyl]-4,5-dihydro-1,3-thiazol-2-amine, trans](/img/structure/B13483522.png)
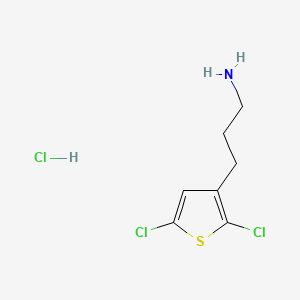
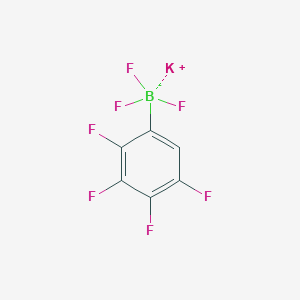
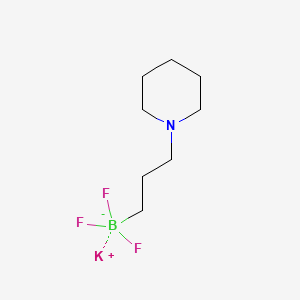

![Ethyl 3-butyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13483560.png)


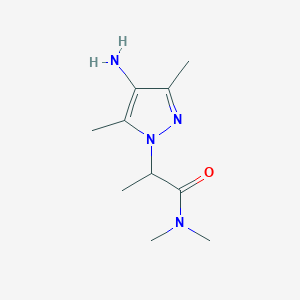
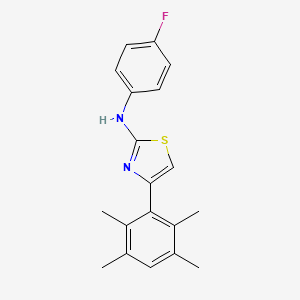
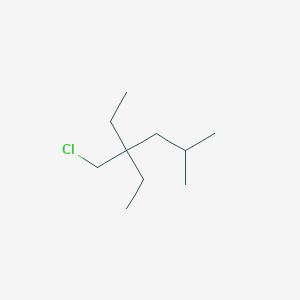
![1-[6-(3,5-Difluorophenyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13483607.png)
